molecular formula C18H28N2O3S B4711675 1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4711675
M. Wt: 352.5 g/mol
InChI Key: ZZEOXQXSBADOQL-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an ethanesulfonyl group, a piperidine ring, and a carboxamide group. Its molecular formula is C18H29NO3S.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential applications. Similar compounds include:

  • This compound
  • 1-(METHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-(BENZENESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE Each of these compounds has distinct properties and potential uses, making them valuable in different contexts.

Properties

IUPAC Name

1-ethylsulfonyl-N-(2-methyl-6-propan-2-ylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-5-24(22,23)20-11-7-9-15(12-20)18(21)19-17-14(4)8-6-10-16(17)13(2)3/h6,8,10,13,15H,5,7,9,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEOXQXSBADOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE
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1-(ETHANESULFONYL)-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

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